N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine
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Overview
Description
N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine is a compound that belongs to the class of heterocyclic organic compounds. It features a thiazole ring fused with a pyrimidine ring, which are both known for their significant roles in medicinal chemistry due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with pyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole and pyrimidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,3-thiazole: Shares the thiazole ring but lacks the pyrimidine moiety.
Pyrimidin-2-amine: Contains the pyrimidine ring but lacks the thiazole moiety.
Uniqueness
N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine is unique due to the combination of the thiazole and pyrimidine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactions and biological activities .
Properties
Molecular Formula |
C8H7ClN4S |
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Molecular Weight |
226.69 g/mol |
IUPAC Name |
4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7/h1-3,5H,4H2,(H,10,11,12,13) |
InChI Key |
MQZOXUUWJCVHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CCl |
Origin of Product |
United States |
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